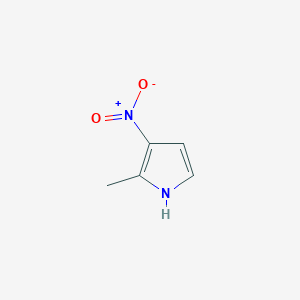

2-methyl-3-nitro-1H-pyrrole

Description

Significance of Pyrrole (B145914) Heterocycles in Organic Synthesis and Advanced Materials Research

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of organic molecules. ijrst.comnumberanalytics.com Its unique electronic properties and reactivity make it a versatile building block in organic synthesis. numberanalytics.com Pyrrole and its derivatives are integral components of many natural products, including heme, chlorophyll, and various alkaloids, highlighting their profound biological importance. ijrst.comresearchgate.net In the realm of medicinal chemistry, the pyrrole scaffold is present in numerous pharmaceuticals, such as the anti-inflammatory drug Tolmetin and the cholesterol-lowering agent Atorvastatin. numberanalytics.com Beyond pharmaceuticals, pyrrole-based polymers have garnered significant attention in materials science for their applications as conducting materials, sensors, and in optoelectronic devices. numberanalytics.com The continued exploration of pyrrole chemistry is essential for the development of new synthetic methodologies and novel functional materials. researchgate.net

Role of Nitro Compounds as Strategic Synthons in Heterocyclic Chemistry

Nitro compounds are highly valuable intermediates in organic synthesis, serving as versatile synthons for the construction of complex molecular architectures, particularly heterocycles. arkat-usa.orgmdpi-res.com The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule to which it is attached. thieme-connect.com This activation allows for a variety of chemical transformations. mdpi-res.com One of the most important reactions of nitro compounds is their reduction to amines, which provides a direct route to amino-substituted heterocycles, key components in many biologically active compounds. arkat-usa.org Furthermore, the nitro group can act as a good leaving group in nucleophilic aromatic substitution reactions and can direct regioselective C-H functionalization. mdpi-res.comthieme-connect.com The ability of the nitro group to be transformed into other functional groups, such as carbonyls via the Nef reaction, further expands its synthetic utility. arkat-usa.org This versatility makes nitro compounds powerful tools for the strategic synthesis of a wide range of heterocyclic systems. mdpi-res.comresearchgate.net

Overview of 2-Methyl-3-nitro-1H-pyrrole within the Context of Substituted Nitro-Pyrroles

Substituted nitropyrroles are a class of compounds that combine the structural features of the pyrrole ring with the unique reactivity of the nitro group. The position of the nitro group on the pyrrole ring significantly impacts the compound's chemical behavior. 2-Nitro-1H-pyrrole, for example, is a crucial intermediate for synthesizing various bioactive compounds and complex natural products. The introduction of a methyl group, as in this compound, further modifies the electronic and steric properties of the pyrrole ring. The direct nitration of 1-methylpyrrole (B46729) has been shown to yield a mixture of 2-nitro-1-methylpyrrole and 3-nitro-1-methylpyrrole, indicating the influence of the N-methyl group on the regioselectivity of the reaction. cdnsciencepub.com The synthesis and reactions of specifically substituted nitropyrroles like this compound are of interest for creating functionalized pyrrole derivatives for various applications. researchgate.netclockss.org

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C5H6N2O2 |

| Molecular Weight | 126.11 g/mol |

| IUPAC Name | This compound |

| CAS Number | 26477-34-9 |

| Canonical SMILES | CC1=C(C=CN1)N+[O-] |

| InChI | InChI=1S/C5H6N2O2/c1-4-5(7(8)9)2-3-6-4/h2-3,6H,1H3 |

| InChIKey | NQCYQNKJWSCCGX-UHFFFAOYSA-N |

Table compiled from data provided by PubChem. nih.gov

Structure

3D Structure

Properties

CAS No. |

26477-34-9 |

|---|---|

Molecular Formula |

C5H6N2O2 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

2-methyl-3-nitro-1H-pyrrole |

InChI |

InChI=1S/C5H6N2O2/c1-4-5(7(8)9)2-3-6-4/h2-3,6H,1H3 |

InChI Key |

NQCYQNKJWSCCGX-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CN1)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C=CN1)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Methyl 3 Nitro 1h Pyrrole Derivatives

Reactivity of the Pyrrole (B145914) Nucleus in Nitro-Pyrroles

The presence of a nitro group significantly influences the electronic properties and, consequently, the reactivity of the pyrrole ring. While pyrrole is an electron-rich heterocycle, the strongly electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack and can activate it towards nucleophilic substitution.

Electrophilic Aromatic Substitution on Nitro-Pyrroles

The pyrrole ring is inherently π-excessive, making it highly susceptible to electrophilic attack. bhu.ac.in Generally, electrophilic substitution on pyrroles occurs preferentially at the C-2 (α) position. If the C-2 position is occupied, the reaction proceeds at the C-3 (β) position. In the case of 2-methylpyrrole, the substitution is directed to the available α-position (C-5) or the β-positions (C-3 and C-4). researchgate.net

However, the introduction of a nitro group, a powerful deactivating group, at the C-3 position of 2-methyl-1H-pyrrole fundamentally alters this reactivity profile. The nitro group withdraws electron density from the pyrrole ring, making it less nucleophilic and thus less reactive towards electrophiles. uci.edumasterorganicchemistry.com Any further electrophilic substitution on 2-methyl-3-nitro-1H-pyrrole would be significantly more challenging compared to the unsubstituted 2-methylpyrrole. The deactivating effect of the nitro group would direct incoming electrophiles to the positions least deactivated, which are typically meta to the deactivating group. In this molecule, the C-5 position would be the most likely site for substitution, influenced by the activating, ortho-para directing methyl group at C-2.

Nitration of 2-methylindole, a related heterocyclic system, with non-acidic agents like benzoyl nitrate (B79036) yields the 3-nitro derivative. bhu.ac.in However, under strongly acidic conditions, protonation at the C-3 position deactivates the pyrrole ring towards further electrophilic attack, leading to substitution on the benzene (B151609) ring. bhu.ac.in This suggests that the reaction conditions are critical in determining the outcome of electrophilic substitutions on such systems.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole Derivatives

| Reactant | Position of Electrophilic Attack | Activating/Deactivating Groups | Product Example |

|---|---|---|---|

| Pyrrole | C-2 (α-position) is preferred over C-3 (β-position). researchgate.net | None | 2-Nitropyrrole |

| 2-Methylpyrrole | C-5 (α-position) is kinetically favored. researchgate.net | C-2 Methyl (activating) | 2-Methyl-5-nitropyrrole |

| Indole | C-3 is the preferred site. bhu.ac.in | Fused benzene ring | 3-Nitroindole |

Nucleophilic Reactivity and Anionic Species of Nitro-Pyrroles

The electron-withdrawing nitro group not only deactivates the pyrrole ring towards electrophiles but also activates it for nucleophilic attack, a reactivity pattern not typical for the electron-rich pyrrole system. The nitro group can stabilize a negative charge on the ring, facilitating the formation of anionic intermediates.

Research on 1,4-dinitro-2-methylpyrrole (NMP) has shown that in an aqueous medium, it can form 5-methyl-3-nitro-1H-pyrrol-2-ol after the addition of a hydroxide (B78521) ion and subsequent loss of a nitrite (B80452) group. nih.govacs.org This species exists in equilibrium with its tautomer, 5-methyl-3-nitro-1H-pyrrol-2(5H)-one, which is an effective alkylating agent. nih.govacs.org This reactivity is attributed to the instability of the N-NO₂ bond and the influence of this group on the aromaticity of the pyrrole ring. nih.gov The nitro group on the pyrrole ring enhances its susceptibility to nucleophilic attack, enabling reactions that functionalize the core structure.

Transformations of the Nitro Group

The nitro group in this compound derivatives is a versatile functional group that can undergo various transformations, most notably reduction to an amino group, which opens up pathways to a wide range of other derivatives and fused heterocyclic systems.

Reductions of the Nitro Group to Amino Functionality

The reduction of the nitro group to a primary amine is a pivotal transformation in the chemistry of nitro-pyrroles. This conversion drastically changes the electronic nature of the substituent from strongly electron-withdrawing to electron-donating, thereby altering the reactivity of the pyrrole ring. The resulting aminopyrroles are valuable intermediates in the synthesis of various biologically active compounds and materials.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. google.com The reaction is generally clean and efficient, affording the corresponding amino-pyrrole in high yield.

Transfer hydrogenation offers a safer and often more convenient alternative to using gaseous hydrogen. This method utilizes a hydrogen donor molecule in the presence of a catalyst. Various systems have been developed for the transfer hydrogenation of nitroarenes, which are applicable to nitro-pyrroles.

An efficient cascade synthesis of pyrroles from nitroarenes has been demonstrated using an iron–Tetraphos catalyst with either formic acid or molecular hydrogen as the reductant. rsc.org This system shows high functional group tolerance and excellent chemoselectivity. rsc.org Other successful methods include the use of ruthenium complexes with isopropanol (B130326) as the hydrogen source and palladium nanoparticles (Pd NPs) with dimethylamine (B145610) borane (B79455) (DMAB). researchgate.netresearchgate.net These methods are effective for a wide range of nitroarenes, including those with other reducible functional groups, highlighting the chemoselectivity of these catalytic systems. rsc.orgresearchgate.net

Table 2: Conditions for Hydrogenation of Nitroarenes

| Method | Catalyst | Reductant/Hydrogen Source | Key Features | Reference(s) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂ | H₂ gas | High efficiency, clean reaction. | google.com |

| Transfer Hydrogenation | Iron–Tetraphos | Formic acid or H₂ | High functional group tolerance, excellent chemoselectivity. | rsc.org |

| Transfer Hydrogenation | Ruthenium complexes | Isopropanol | Active for various ketones and can be applied to nitro compounds. | researchgate.net |

The reduction of a nitro group on a pyrrole derivative that also bears a suitable side chain can lead to intramolecular cyclization, providing a powerful strategy for the synthesis of fused heterocyclic systems. This approach, often termed reductive cyclization, is widely used for constructing bicyclic and polycyclic structures containing a pyrrole ring.

A classic example is the Cadogan reaction, which involves the reduction of a nitro compound with a phosphite, typically triethylphosphite, leading to cyclization. unimi.it More modern methods often employ transition metal catalysts, such as palladium, with carbon monoxide as the reductant. unimi.itnih.gov These palladium-catalyzed reductive cyclizations have been successfully used to synthesize indoles from β-nitrostyrenes and thieno[2,3-b]pyrroles from α,β-unsaturated nitro compounds. unimi.it

For instance, a palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes using carbon monoxide as the reductant has been developed for the synthesis of 1H,8H-pyrrolo[3,2-g]indoles. nih.gov Similarly, the hydrogenation and subsequent cyclization of nitro ketones, catalyzed by a reusable nickel catalyst, provides an efficient route to 3,4-dihydro-2H-pyrroles. researchgate.net These methodologies underscore the utility of the nitro group as a precursor for constructing complex molecular architectures through reductive processes.

Denitrative Functionalization Reactions

Denitrative functionalization has emerged as a powerful strategy for the transformation of nitroaromatic compounds, including nitropyrroles, by replacing the nitro group with other functional moieties. researchgate.net This approach leverages the electron-withdrawing nature of the nitro group, which can act as a leaving group in various coupling reactions. researchgate.net

Transition metal-catalyzed denitrative coupling reactions have been successfully applied to nitroarenes, offering a versatile tool for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions can be employed to couple nitroarenes with boronic acids, effectively replacing the nitro group with an aryl or vinyl substituent. nih.gov Mechanistic studies suggest that the catalytic cycle is initiated by the cleavage of the aryl-nitro bond by the palladium catalyst. researchgate.net

In the context of nitropyrroles, denitrative functionalization can be achieved through various methods. Visible-light-mediated photoredox catalysis represents a modern and environmentally friendly approach. researchgate.net For example, a formal [3+2] dipolar cycloaddition between 2H-azirines and α-substituted nitroalkenes, followed by a denitration step, can yield highly functionalized pyrroles. thieme-connect.com This method allows for the introduction of ketone, ester, or alcohol functionalities at the 3-position of the pyrrole ring. thieme-connect.com

Another notable denitrative pathway involves the reaction of nitropyridones with electron-rich dienes, leading to the formation of quinolones through a Diels-Alder cycloaddition followed by the elimination of nitrous acid. nih.gov While not directly involving this compound, this illustrates the principle of using the nitro group as a leaving group in cycloaddition-elimination sequences.

The following table summarizes examples of denitrative functionalization reactions on nitroaromatic compounds, which are conceptually applicable to this compound derivatives.

| Nitro-Compound | Reagents & Conditions | Product | Yield |

| 4,5-Dibromo-2-nitropyrrole | Arylboronic acid, Pd₂(dba)₃, tri(2-furyl)phosphane, mesitylene/ethanol (B145695)/water | 5-Aryl-4-bromo-2-nitropyrrole | 34-86% clockss.org |

| β-Nitrostyrenes | CBr₄, visible light photoredox catalysis | (E)-Cinnamic acids | Excellent researchgate.net |

| 2H-Azirines and α-substituted nitroalkenes | Visible light, organophotocatalyst | Tetrasubstituted pyrroles | High thieme-connect.com |

Table 1: Examples of Denitrative Functionalization Reactions

Side-Chain Modifications and Further Derivatization of this compound Analogues

Further diversification of the this compound scaffold can be achieved through modifications of the side-chain and subsequent derivatization reactions. These transformations are crucial for exploring the structure-activity relationships of pyrrole-based compounds.

Alkylation and acylation reactions are fundamental transformations for modifying the pyrrole nitrogen and the methyl group. N-alkylation of pyrroles can be achieved using various alkylating agents under basic conditions. For instance, the use of potassium superoxide (B77818) in the presence of a crown ether has been shown to promote the N-alkylation of pyrrole with alkyl halides. nih.gov A more recent, eco-friendly approach utilizes propylene (B89431) carbonate as both the reagent and solvent for the N-alkylation of N-heterocycles, avoiding the need for genotoxic alkyl halides. mdpi.com Reductive N-alkylation of nitroarenes using zinc and acetic acid in the presence of a carbonyl compound offers a one-pot method to introduce alkyl groups on the corresponding amine after reduction of the nitro group. nih.gov

Friedel-Crafts acylation is a common method for introducing acyl groups onto the pyrrole ring. The presence of an electron-withdrawing group at the C2 or N1 position generally directs acylation to the β-position (C3). nih.gov For N-substituted pyrroles, regioselective C-acylation can be achieved using N-acylbenzotriazoles in the presence of a Lewis acid like TiCl₄, yielding 2-acylpyrroles or 3-acylpyrroles depending on the N-substituent. acs.org

The following table provides examples of alkylation and acylation reactions relevant to the derivatization of this compound analogues.

| Substrate | Reagents & Conditions | Product Type |

| Pyrrole | Alkyl halide, K₂O₂, 18-crown-6, ultrasound | N-Alkylpyrrole nih.gov |

| N-Heterocycles | Propylene carbonate | N-Alkylheterocycle mdpi.com |

| Nitroarenes | Carbonyl compound, Zn, HOAc, MeOH | N-Alkylaniline (after reduction) nih.gov |

| 1-Methylpyrrole (B46729) | N-Acylbenzotriazole, TiCl₄ | 2-Acyl-1-methylpyrrole acs.org |

| 1-Triisopropylsilylpyrrole | N-Acylbenzotriazole, TiCl₄ | 3-Acyl-1-triisopropylsilylpyrrole acs.org |

Table 2: Alkylation and Acylation Strategies

Suzuki-Miyaura cross-coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heterobiaryl structures. mdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. organic-chemistry.org The reaction mechanism involves an oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product. organic-chemistry.orgnih.gov

In the context of this compound analogues, Suzuki coupling can be employed to introduce aryl or vinyl substituents at various positions of the pyrrole ring, provided a suitable halo-derivative is available. For instance, the Suzuki cross-coupling of 4,5-dibromo-2-nitropyrrole has been shown to occur selectively at the 5-position. clockss.org The reactivity of halogens in Suzuki coupling generally follows the order I > Br > Cl. clockss.org The choice of catalyst, ligand, and base is crucial for the success and selectivity of the reaction. mdpi.comorganic-chemistry.org

The following table presents examples of Suzuki cross-coupling reactions involving halo-pyrroles and related heterocycles, demonstrating the potential for derivatizing this compound analogues.

| Halogenated Substrate | Coupling Partner | Catalyst System | Product Type | Yield |

| 4,5-Dibromo-2-nitropyrrole | Arylboronic acid | Pd₂(dba)₃ / tri(2-furyl)phosphane | 5-Aryl-4-bromo-2-nitropyrrole | 34-86% clockss.org |

| 2- or 3-Halopyridines | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | 2- or 3-Phenylpyridine | Variable mdpi.com |

| 4- and 5-Halo-1,2,3-triazoles | Arylboronic acid | Pd-NHC complex | 1,4,5-Trisubstituted-1,2,3-triazole | Good rsc.org |

Table 3: Suzuki Cross-Coupling Reactions

Theoretical and Computational Chemistry Studies on 2 Methyl 3 Nitro 1h Pyrrole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the reactivity of nitro-pyrrole systems. These computational approaches provide detailed insights into molecular properties that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Applications to Nitro-Pyrroles

Density Functional Theory (DFT) has been widely applied to study the electronic properties of nitro-pyrroles. The presence of a nitro group, a strong electron-withdrawing substituent, significantly influences the electronic distribution within the pyrrole (B145914) ring. nih.gov DFT calculations, often using hybrid functionals like B3LYP, are effective in modeling these electron-withdrawing effects. researchgate.net These calculations help in understanding the impact of the nitro group on the aromaticity and reactivity of the pyrrole ring. nih.gov For instance, the substitution of a nitro group on the pyrrole ring alters the π-electron delocalization. nih.gov

Computational studies have designed various nitro-derivatives of pyrrole and used DFT to calculate properties like enthalpy of formation and bond dissociation energy to assess their stability. researchgate.nettandfonline.com These studies indicate that many designed nitro-pyrrole molecules possess sufficient thermodynamic and kinetic stability. researchgate.nettandfonline.com Furthermore, DFT calculations have been used to explore the structures of nitro-porphyrins, revealing that nitro groups at the β-pyrrole positions can distort the porphyrin macrocycle, leading to non-planar conformations with distinct properties. nih.gov

The application of DFT extends to predicting the outcomes of chemical reactions. For example, in the context of nitration, DFT calculations can help investigate the dissociation free energy of N–NO2 bonds in nitrating reagents, providing insights into the reaction mechanism. nih.gov

| DFT Functional | Basis Set | Investigated Properties | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Electrostatic potential, Dipole moment, Molecular orbital analysis | |

| B3PW91 | 6-311+G(d,p) | Heat of formation, Bond orders, Bond dissociation energy | researchgate.net |

| M06-2X | 6-311+G(d,p) | Reaction energies, Thermodynamic stability | acs.org |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of molecules. wikipedia.org The energy and localization of these orbitals determine a molecule's ability to donate or accept electrons in a chemical reaction. researchgate.net

For pyrrole derivatives, the HOMO is typically localized on the pyrrole ring and any electron-donating substituents, while the LUMO is often dominated by the orbitals of electron-withdrawing groups like the nitro group. In the case of 1-methyl-2-(2-nitrovinyl)-1H-pyrrole, the HOMO is localized on the pyrrole ring and the vinyl group, whereas the LUMO is primarily associated with the π* orbitals of the nitro group. This distribution makes the nitro group a likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations are frequently used to determine these orbital energies and the resulting gap. For instance, studies on various substituted pyrroles have used HOMO-LUMO analysis to predict their reactivity and suitability for applications like non-linear optics. tandfonline.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole | -6.32 | -1.87 | 4.45 |

Reaction Mechanism Studies and Regioselectivity Predictions

Computational chemistry plays a vital role in elucidating reaction mechanisms and predicting the regioselectivity of chemical transformations involving nitro-pyrroles. These studies provide a molecular-level understanding of why certain products are favored over others.

Computational Elucidation of Nitration Pathways

The nitration of pyrrole and its derivatives is a classic example of an electrophilic aromatic substitution reaction. scribd.commasterorganicchemistry.com Computational studies have been instrumental in understanding the mechanism and regioselectivity of this reaction. The nitration of pyrrole typically occurs at the 2-position because the intermediate formed by attack at this position is more stable than the one formed by attack at the 3-position. libretexts.orgpearson.com

DFT calculations can be used to model the potential energy surface of the nitration reaction, identifying the transition states and intermediates involved. researchgate.net This allows for the determination of activation energies for different reaction pathways, thereby predicting the most favorable product. For instance, in the nitration of substituted pyrroles, computational models can predict how the existing substituents direct the incoming nitro group. The presence of a methyl group at the 2-position, as in 2-methyl-1H-pyrrole, would be expected to influence the position of further nitration.

Molecular Electron Density Theory (MEDT) for Reaction Dynamics

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the analysis of electron density. researchgate.net MEDT has been successfully applied to study various reactions, including cycloadditions involving pyrrole derivatives. researchgate.net

In the context of reactions involving nitro-pyrroles, MEDT can be used to analyze the electronic structure of the reactants and predict their reactivity. researchgate.net For example, an MEDT study of the Diels-Alder reaction between 2-nitro-1H-pyrrole and isoprene (B109036) characterized 2-nitro-1H-pyrrole as a nucleophile and isoprene as an electrophile. researchgate.net The analysis of Parr functions, a tool within MEDT, can explain the experimentally observed chemo- and regioselectivity. researchgate.net By examining the changes in electron density along the reaction pathway, MEDT provides a detailed picture of the bond-forming and bond-breaking processes. researchgate.net

Thermodynamic and Kinetic Stability Assessments of Nitro-Pyrroles

The stability of nitro-pyrroles is a critical factor, particularly for their potential use as high-energy-density materials. Computational methods provide a means to assess both the thermodynamic and kinetic stability of these compounds.

Thermodynamic stability is often evaluated by calculating the enthalpy of formation. researchgate.nettandfonline.com A lower enthalpy of formation indicates a more stable compound. Computational studies have designed series of nitro-pyrroles and calculated their enthalpies of formation to screen for stable, high-energy-density molecules. researchgate.nettandfonline.com For example, a study on various nitro-derivatives of pyrrole found that compounds like 1,2,3-trinitro-1H-pyrrole and 2,3,4,5-tetranitro-1H-pyrrole were promising candidates based on their stability and detonation properties. tandfonline.com

Kinetic stability, on the other hand, is often assessed by calculating the bond dissociation energy (BDE) of the weakest bond in the molecule, which is typically the C-NO2 or N-NO2 bond in nitro-aromatic compounds. researchgate.net A higher BDE suggests greater kinetic stability, meaning the molecule is less likely to decompose. DFT calculations are commonly employed to determine these BDEs. researchgate.net

| Stability Type | Calculated Parameter | Significance | Reference |

|---|---|---|---|

| Thermodynamic | Enthalpy of Formation | Lower value indicates greater stability. | researchgate.nettandfonline.com |

| Kinetic | Bond Dissociation Energy (BDE) | Higher value for the weakest bond indicates greater stability. | researchgate.net |

Enthalpy of Formation Calculations

The enthalpy of formation (ΔfH°) is a critical parameter for assessing the energetic content and thermodynamic stability of a compound. Computational chemistry offers a reliable means of estimating this value, especially for novel or hazardous materials. For nitrated pyrroles, these calculations are often part of a broader effort to screen for potential high-energy density materials (HEDMs). energetic-materials.org.cnresearchgate.net

In studies of multi-nitrated pyrroles, the isodesmic reaction approach is commonly used. This method involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations, leading to more accurate ΔfH° values.

Table 1: Calculated Properties of Selected Nitropyrrole Derivatives

| Compound | Density (g·cm⁻³) | Heat of Formation (kJ·mol⁻¹) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| 1-Methyl-2,3,4,5-tetranitropyrrole | 1.88 | Not Specified | 8.66 | 34.10 |

| 2,3,4,5-Tetranitropyrrole (TNP) | 1.93 | Not Specified | 9.01 | 37.54 |

| 1-Amino-2,3,4,5-tetranitropyrrole | 2.04 | Not Specified | 9.01 | 38.73 |

Source: Theoretical Study on Structure and Properties of Tetranitropyrrole and Its Derivatives. energetic-materials.org.cn

These studies highlight that increasing the number of nitro groups generally leads to a higher (more positive) enthalpy of formation, indicating a more energy-dense molecule. The substitution pattern, including the presence of a methyl group, further refines these energetic properties.

Bond Dissociation Energies and Thermal Decomposition Pathways

The thermal stability of energetic materials is intrinsically linked to the strength of the chemical bonds within the molecule. The bond dissociation energy (BDE) of the weakest bond, often referred to as the "trigger bond," is a key indicator of the kinetic stability of a compound and the likely initial step in its thermal decomposition. For nitro-substituted aromatic and heterocyclic compounds, the C-NO₂ bond is typically the weakest and its homolytic cleavage is a common initiation pathway for decomposition. energetic-materials.org.cnmdpi.com

Computational studies on nitropyrrole derivatives analyze the BDEs to predict their thermal stability. energetic-materials.org.cnresearchgate.net For example, in a study of pentanitropyrrole, the BDE of the N-NO₂ bond was calculated to be 60.8 kJ·mol⁻¹, suggesting relatively low thermal stability for this highly nitrated compound. energetic-materials.org.cn

The decomposition of nitropyrroles is expected to initiate with the cleavage of the C-NO₂ or N-NO₂ bond, releasing •NO₂ radicals. This initial step is then followed by a complex series of secondary reactions, including further fragmentation of the pyrrole ring and oxidation by the released •NO₂.

Another factor influencing the stability and decomposition is the rotational barrier of the nitro group. Theoretical studies on N-substituted nitropyrroles have calculated these barriers. For 2-nitropyrrole, the rotational barrier was calculated to be 13.02 kcal/mol, while for N-methyl-2-nitropyrrole, it was lower, at 9.88 kcal/mol (calculated using the DFT method at B3LYP/6-311G**). longdom.orglongdom.org These barriers can be relevant to the initial conformational changes that may precede bond cleavage during thermal decomposition.

Table 2: Calculated Rotational Energy Barriers for Selected Nitropyrroles

| Compound | Computational Method | Rotational Barrier (kcal/mol) |

|---|---|---|

| 2-Nitropyrrole | DFT B3LYP/6-311G** | 13.02 |

| N-Methyl-2-nitropyrrole | DFT B3LYP/6-311G** | 9.88 |

Source: Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies. longdom.orglongdom.org

While a detailed decomposition pathway for 2-methyl-3-nitro-1H-pyrrole has not been specifically modeled in the available literature, the general principles derived from studies of other nitrated heterocycles suggest that the primary decomposition route would involve the initial scission of the C-NO₂ bond. mdpi.comnih.gov

Advanced Research Applications and Future Directions for Nitro Pyrrole Chemistry

Nitro-Pyrroles as Key Building Blocks in Complex Molecule Synthesis

The pyrrole (B145914) ring is a fundamental scaffold in medicinal chemistry and natural products. nih.govatamanchemicals.com The introduction of a nitro group, creating a nitropyrrole, significantly alters the ring's reactivity, making these compounds versatile intermediates and key building blocks in the synthesis of more complex molecules. nih.govontosight.ai The nitro group's strong electron-withdrawing nature enhances the electrophilicity of the pyrrole ring, facilitating reactions such as cycloadditions and nucleophilic substitutions.

Nitro-pyrroles are crucial for constructing polycyclic frameworks found in pharmaceuticals and natural products, particularly marine alkaloids. researchgate.net For instance, the rare 2-nitropyrrole motif is a key structural component of the heronapyrrole family of antibiotic natural products. rsc.org The total synthesis of these complex molecules often hinges on the successful incorporation and manipulation of the nitropyrrole core. rsc.orgresearchgate.net Researchers have developed various strategies, such as Stille and Sonogashira cross-coupling reactions involving nitropyrrole fragments, to assemble these intricate natural product structures. rsc.orgresearchgate.net The development of these synthetic routes provides access to bioactive molecules that are otherwise available only in minute quantities from their natural sources. researchgate.net

Furthermore, functionalization of pyrroles with a 2-nitroalkyl group creates pivotal intermediates for synthesizing bioactive compounds. rsc.org These nitro-containing building blocks can be transformed into other functional groups; for example, the nitro group can be reduced to an amino group, opening pathways to a diverse range of heterocyclic frameworks through subsequent reactions. researchgate.net This versatility establishes nitro-pyrroles as indispensable tools for medicinal chemists aiming to create novel therapeutic agents. nih.govresearchgate.net

Development of Functional Materials Utilizing Nitro-Pyrrole Scaffolds

The distinct electronic characteristics of the nitro-pyrrole moiety make it an attractive scaffold for the design of advanced functional materials. chemimpex.com Its applications span from organic electronics to high-energy-density materials, driven by the unique interplay between the pyrrole ring and the electron-withdrawing nitro group.

Pyrrole-based structures are foundational to the field of conductive polymers, with polypyrrole being a well-known example used in sensors and batteries. atamanchemicals.com The incorporation of a nitro group onto the pyrrole scaffold can modulate the electronic properties of these materials. While extensive research exists on pyrrole polymers, the specific integration of nitro-pyrroles into semiconducting materials is an area of growing interest. The nitro group's influence on the electron affinity and charge transport properties of the pyrrole ring can be harnessed to create new organic semiconducting materials with tailored characteristics for electronic applications. chemimpex.com

Pyrrole derivatives are integral to various photoactive materials and luminescent systems. semanticscholar.orgucm.es The pyrrolopyrrole scaffold, for instance, is the basis for highly fluorescent dyes. acs.org The introduction of nitro groups can significantly influence the photophysical properties of these molecules. researchgate.net For example, studies on BODIPY dyes, which are highly fluorescent, have explored the inclusion of fluorinated pyrroles, sometimes synthesized alongside nitropyrrole byproducts, indicating the close relationship in their synthetic pathways. mdpi.com

Research has shown that certain 4-nitropyrrole-based compounds exhibit excellent photoluminescence qualities, including high thermal stability and hydrolytic steadiness. researchgate.net These properties are crucial for developing robust photoactive and photoluminescent materials for applications in organic light-emitting diodes (OLEDs), optical sensors, and bioimaging. cam.ac.uklabevans.co.uk The development of nanostructured luminescent micelles incorporating specific chromophores is used for sensing nitroaromatic compounds, highlighting the photophysical interactions involving the nitro group. mdpi.com

The combination of a nitrogen-rich heterocyclic ring like pyrrole with multiple nitro groups is a well-established strategy for designing high-energy-density materials (HEDMs). scielo.br The general approach involves introducing energetic groups, such as the nitro (-NO₂) or nitramino (-NHNO₂) group, onto a parent body like pyrrole to increase nitrogen content and energy density. scielo.br

Computational studies have systematically investigated various nitro-derivatives of pyrrole as potential HEDMs. tandfonline.com By calculating properties like heats of formation, detonation velocity, and detonation pressure, researchers can screen for promising candidates. tandfonline.comias.ac.in For example, theoretical calculations have identified 2,3,4-trinitro-1H-pyrrole and 2,3,4,5-tetranitro-1H-pyrrole as molecules with excellent detonation properties and sufficient thermal stability. tandfonline.com Similarly, N-methyltetranitropyrrole has been synthesized and characterized as a versatile high-energy material with high thermal stability and reduced sensitivity compared to traditional explosives like RDX. researchgate.net

Table 1: Calculated Detonation Properties of Selected Nitro-Pyrrole Derivatives

| Compound | Detonation Velocity (D, km/s) | Detonation Pressure (P, GPa) | Reference |

| RDX (Reference) | 8.75 | 34.00 | ias.ac.in |

| C1(N-R) - D3(N-R) (poly-dinitroamino pyrroles) | 8.55 - 9.04 | 35.53 - 40.36 | ias.ac.in |

| N-methyltetranitropyrrole | 8.95 | 36.9 | researchgate.net |

These findings underscore the potential of the nitropyrrole scaffold in developing next-generation energetic materials that offer a balance of high performance and improved safety characteristics. tandfonline.comias.ac.inresearchgate.net

Strategies for Sustainable Synthesis of Nitro-Pyrrole Derivatives

The increasing demand for environmentally benign chemical processes has spurred the development of sustainable synthetic methods for pyrrole derivatives. semanticscholar.orglucp.net These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Traditional methods for synthesizing pyrroles often require harsh conditions or toxic reagents. rsc.org Modern green methodologies focus on the use of eco-friendly catalysts, alternative solvents, and energy sources. For the synthesis of nitropyrrole derivatives, which can involve strong acids like nitric acid, developing milder and more selective methods is a key research goal.

Recent advances include:

Novel Catalysts: Researchers are developing and utilizing catalysts based on earth-abundant metals like iron for cascade reactions that produce pyrroles from nitroarenes. rsc.org Other green catalysts, such as natural hydroxyapatite (B223615) and molecular sieves, have been employed for the synthesis of polysubstituted pyrroles. lucp.netbohrium.com

Photocatalysis: A significant development is the use of photocatalysts for nitration. An acid-free synthesis of 2-nitropyrrole and 2,4-dinitropyrrole has been reported using choline (B1196258) nitrate (B79036) as a green solvent and nitrating agent, with a Pd@C₃N₄ photocatalyst under visible-light irradiation. researchgate.net This method avoids the use of conventional acidic nitrating mixtures.

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reactions, often leading to higher yields and shorter reaction times in the synthesis of pyrrole derivatives, which is a key principle of green chemistry. semanticscholar.orgunivpancasila.ac.id

Benign Solvents: The replacement of volatile organic solvents with greener alternatives like water, ethanol (B145695), or deep eutectic solvents is a central theme in sustainable synthesis. researchgate.netlucp.net

These strategies not only make the synthesis of nitro-pyrroles more environmentally friendly but also open up new possibilities for creating functionalized derivatives with high efficiency and selectivity. lucp.netrsc.orgresearchgate.net

Microwave-Assisted and Solvent-Free Methodologies

The pursuit of green and efficient chemical processes has led to the adoption of microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions in pyrrole chemistry. clockss.org These methodologies offer significant advantages, including drastically reduced reaction times, improved product yields, and enhanced purity. clockss.org

Microwave irradiation has been successfully employed in the one-pot, three-component synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives. rsc.org In one such approach, a mixture of α-bromoacetophenone, an amine, and ethyl acetoacetate (B1235776) is irradiated with microwaves. clockss.orgrsc.org This method is notable for being both catalyst- and solvent-free. rsc.org Optimization studies have shown that a microwave power of 450-500 W for a duration of 15 minutes provides optimal conditions for the reaction to proceed efficiently, yielding good product yields. clockss.orgrsc.org The primary benefits of this approach are its operational simplicity, adherence to green chemistry principles, and high efficiency. clockss.org

The synthesis of pyrroles from nitroolefins is another area where these modern techniques have been applied. researchgate.net The Grob-Camenisch reaction, a classic method involving the reaction of nitroolefins with 1,3-dicarbonyl compounds and amines, has been adapted to solvent-free conditions. researchgate.net For instance, a three-component synthesis of tetrasubstituted pyrroles has been developed that proceeds via the nucleophilic attack of a primary amine on dialkyl acetylenedicarboxylate, followed by a Michael addition with β-nitrostyrene. organic-chemistry.org This method is highly atom-economical and environmentally benign. organic-chemistry.org

The advantages of combining microwave-assistance with solvent-free conditions are clearly demonstrated in the synthesis of various pyrrole derivatives. These "green" approaches are not only environmentally friendly but also offer practical benefits in terms of time and resource efficiency, making them attractive for both academic research and industrial applications. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrrole Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires large volumes | Minimal or solvent-free |

| Product Yield | Variable, often lower | Generally higher |

| Purity | May require extensive purification | Often higher purity |

| Catalyst | Frequently required | Can often be performed catalyst-free |

Emerging Research Areas in Nitro-Pyrrole Chemical Biology

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. researchgate.netnih.gov The introduction of a nitro group adds unique electronic properties that can be exploited for biological applications, making nitro-pyrroles an area of intense research in chemical biology. These compounds serve as versatile building blocks for creating molecules designed to interact with specific biological targets.

Design and Synthesis of Pyrrole-Containing Scaffolds for Biological Research

The design of pyrrole-containing scaffolds for biological research is often inspired by natural products or existing drugs. nih.gov The versatility of the pyrrole ring allows for extensive chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com The synthesis of these scaffolds often employs classic reactions like the Paal-Knorr, Knorr, or Hantzsch pyrrole syntheses, as well as modern, multicomponent reactions. clockss.org

A key strategy in scaffold design involves the use of the pyrrole ring as a central framework to which various functional groups can be attached. mdpi.com For example, research into inhibitors of enoyl ACP reductase (InhA), a key enzyme in Mycobacterium tuberculosis, has led to the design and synthesis of novel pyrrole scaffolds. researchgate.net In these designs, the pyrrole moiety acts as a core unit, with substitutions tailored to interact with the enzyme's active site. researchgate.net

The synthesis of these targeted scaffolds can be complex. One approach involves the Paal-Knorr condensation between a 1,4-dicarbonyl compound and an amine, which is a straightforward method for generating N-substituted pyrroles. scispace.com For more complex structures, multi-step syntheses are often required. For example, the synthesis of certain pyrrolo[2,3-d]pyrimidines, designed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), involves several steps to construct the fused heterocyclic system. nih.gov

The nitro group plays a crucial role in many of these designs. It is a strong electron-withdrawing group that can modulate the electronic properties of the pyrrole ring, influencing its ability to participate in interactions like hydrogen bonding and π-π stacking with biological targets. Furthermore, the nitro group can be bioreduced in cellular environments to form reactive intermediates capable of interacting with cellular components.

Structure-Activity Relationship Studies in Chemical Probe Development

Structure-activity relationship (SAR) studies are fundamental to the development of chemical probes and drugs. mdpi.com These studies systematically modify the structure of a lead compound to understand how chemical changes affect biological activity. For nitro-pyrrole derivatives, SAR studies focus on modifying substituents on the pyrrole ring, altering the position of the nitro group, or replacing it with bioisosteres (e.g., cyano or sulfonamide groups) to evaluate effects on potency and toxicity.

In the development of fluorescent probes for cyclooxygenase-2 (COX-2), for instance, a pyrrole motif was identified as a key structural feature. nih.gov Subsequent SAR studies involved synthesizing a library of pyrrole derivatives with different substituents at various positions. This led to the discovery of compounds with activity comparable to the known COX-2 inhibitor, Celecoxib. nih.gov

Similarly, a SAR study of 1H-pyrrole-3-carbonitrile derivatives as agonists for the stimulator of interferon genes (STING) receptor involved introducing a variety of substituents onto an aniline (B41778) ring attached to the pyrrole core. nih.gov This systematic modification allowed researchers to map the structural requirements for potent STING activation. nih.gov The study found that certain substitutions led to compounds with activities comparable to known STING agonists. nih.gov

Key aspects investigated in the SAR of nitro-pyrroles include:

Position and nature of substituents: The type and location of groups on the pyrrole ring can dramatically influence binding affinity and selectivity for a target protein. mdpi.com

The role of the nitro group: Its position affects the electronic distribution of the entire molecule. Replacing the nitro group helps to determine if its electron-withdrawing or bioreductive properties are key to the observed activity.

Stereochemistry: For chiral pyrrole derivatives, the stereochemistry can have a strong influence on biological activity, as seen in studies of pyrrolotriazine inhibitors. nih.gov

These SAR studies provide crucial data for optimizing lead compounds, improving their potency, selectivity, and drug-like properties, ultimately guiding the development of new chemical probes and therapeutic agents. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-methyl-3-nitro-1H-pyrrole |

| N-substituted 2-methyl-1H-pyrrole-3-carboxylate |

| α-bromoacetophenone |

| Ethyl acetoacetate |

| Dialkyl acetylenedicarboxylate |

| β-nitrostyrene |

| Pyrrolo[2,3-d]pyrimidines |

| 1H-pyrrole-3-carbonitrile |

| Celecoxib |

Q & A

Q. What are the established synthetic routes for 2-methyl-3-nitro-1H-pyrrole, and how can reaction conditions be optimized?

Synthesis typically involves nitration of 1-methylpyrrole derivatives. Key steps include:

- Nitration : Controlled addition of nitric acid in a sulfuric acid medium at 0–5°C to avoid over-nitration. Excess nitric acid can lead to di-nitrated byproducts.

- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve nitro-group regioselectivity at the 3-position.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product with >95% purity. Yield optimization (60–75%) requires strict temperature control and slow reagent addition .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Distinct signals for methyl (δ ~3.0 ppm) and nitro-adjacent protons (δ ~7.2–7.5 ppm).

- ¹³C NMR : Nitro-group deshields the C3 carbon (δ ~145 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 126.11 (C₅H₆N₂O₂) confirms molecular weight .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV-active spots (Rf ~0.4 in ethyl acetate/hexane 1:3) .

Q. What common chemical reactions does this compound undergo?

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 2-methyl-3-amino-1H-pyrrole.

- Electrophilic Substitution : Halogenation (e.g., Br₂ in acetic acid) occurs at the C4 position due to nitro-group meta-directing effects.

- Cycloaddition : Reacts with carbenes to form bicyclic structures via [2+1] cycloaddition at the C2–C3 bond .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT studies (e.g., B3LYP/6-311+G(d,p)) model:

- Electrostatic Potential Maps : Highlight electron-deficient regions near the nitro group, guiding reactivity predictions.

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against nucleophilic attack.

- Vibrational Frequencies : Match experimental IR spectra (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹) .

Q. How do structural modifications (e.g., substituent position) affect reactivity compared to analogs like 3-nitro-1H-pyrrole?

- Nitro Position : 3-nitro derivatives exhibit higher electrophilicity than 2-nitro isomers due to resonance stabilization differences.

- Methyl Group : The 2-methyl group sterically hinders substitution at C2, redirecting reactions to C4/C5 positions.

- Comparative Studies : Use Hammett constants (σₘ for nitro = +0.71) to quantify electronic effects in reaction kinetics .

Q. How can contradictory data in nitration regioselectivity be resolved?

Contradictions arise from varying acid concentrations or solvents:

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

Q. What methodologies assess the biological activity of this compound derivatives?

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC values against S. aureus).

- Anticancer : MTT assay on HeLa cells (IC₅₀ quantification).

- Structure-Activity Relationship (SAR) : Correlate nitro-group reduction with enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.